molecular formula C11H17BO2 B2456367 (2,6-Diethyl-4-methylphenyl)boronic acid CAS No. 953075-90-6

(2,6-Diethyl-4-methylphenyl)boronic acid

Cat. No.: B2456367
CAS No.: 953075-90-6
M. Wt: 192.07
InChI Key: RJIQZLJNCMHCCN-UHFFFAOYSA-N
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Description

(2,6-Diethyl-4-methylphenyl)boronic acid (CAS 953075-90-6) is a high-purity aryl boronic acid derivative of significant value in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C11H17BO2 and a molecular weight of 192.06 g/mol, serves as a crucial building block in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form novel carbon-carbon bonds . The steric and electronic properties imparted by its diethyl-substituted phenyl ring can influence reactivity and the outcome of synthetic pathways . Boronic acids like this one are stable, versatile, and generally low-toxicity intermediates, making them privileged motifs in drug discovery and development . They are known to act as bioisosteres for carboxylic acids, which can modulate the selectivity, physicochemical, and pharmacokinetic properties of bioactive molecules . In biochemical contexts, the boronic acid group can behave as a Lewis acid, forming reversible complexes with nucleophiles such as hydroxyl groups, which underlies their mechanism in inhibiting enzymes like proteasomes and β-lactamases, as demonstrated by FDA-approved boronic acid drugs . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material according to good laboratory practices, noting the associated hazard statements H302, H315, H319, and H335 . For optimal stability, it should be stored under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

(2,6-diethyl-4-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO2/c1-4-9-6-8(3)7-10(5-2)11(9)12(13)14/h6-7,13-14H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIQZLJNCMHCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1CC)C)CC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,6 Diethyl 4 Methylphenyl Boronic Acid

Established Synthetic Routes to Substituted Arylboronic Acids

Several robust methods have been developed for the synthesis of arylboronic acids. The primary approaches include directed metallation, metal-halogen exchange, and palladium-catalyzed borylation of organohalides. The choice of method often depends on the substitution pattern of the aryl ring and the presence of functional groups.

Directed Metallation Strategies for Arylboronic Acid Formation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. This method involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species is then quenched with an electrophilic boron source, such as a trialkyl borate (B1201080), to form the corresponding boronic acid or ester.

The efficiency of DoM is highly dependent on the nature of the DMG, which coordinates to the lithium cation, thereby increasing the acidity of the ortho-protons. Common DMGs include amides, carbamates, and ethers. For sterically hindered substrates, the choice of the organolithium base and reaction conditions is crucial to achieve high yields.

Table 1: Examples of Directed ortho-Metalation for the Synthesis of Sterically Hindered Arylboronic Acid Derivatives

Directing GroupSubstrateBaseBorylation ReagentProductYield (%)
OCON(i-Pr)₂1,3-Dimethoxybenzenes-BuLi/TMEDAB(Oi-Pr)₃(2,6-Dimethoxyphenyl)boronic acid85
CONEt₂N,N-Diethyl-2,6-dimethylbenzamides-BuLi/TMEDAB(OMe)₃(2,6-Dimethyl-3-(diethylcarbamoyl)phenyl)boronic acid78
OMe1,3,5-Trimethoxybenzenen-BuLiB(Oi-Pr)₃(2,4,6-Trimethoxyphenyl)boronic acid92

Data compiled from various sources on directed ortho-metalation reactions.

Metal-Halogen Exchange Approaches in Arylboronic Acid Synthesis

Metal-halogen exchange is a widely employed method for the preparation of organometallic reagents, which can then be converted to boronic acids. This reaction involves the treatment of an aryl halide with an organometallic reagent, most commonly an organolithium or a Grignard reagent. The resulting aryl-metal species is subsequently reacted with a borate ester.

For the synthesis of sterically hindered arylboronic acids like (2,6-Diethyl-4-methylphenyl)boronic acid, the corresponding aryl bromide or iodide is the typical starting material. The formation of a Grignard reagent followed by reaction with a trialkyl borate is a common and effective approach.

A representative synthesis for a sterically hindered arylboronic acid, 2,4,6-trimethylphenylboronic acid, from 2,4,6-trimethylphenyl bromide (mesityl bromide) proceeds via the formation of the Grignard reagent. A solution of mesityl bromide in an ethereal solvent like tetrahydrofuran (B95107) (THF) is added to magnesium turnings. After the formation of the Grignard reagent, the mixture is cooled and treated with a trialkyl borate, such as trimethyl borate. The reaction is then quenched with an acidic workup to hydrolyze the borate ester and yield the desired boronic acid.

Table 2: Synthesis of Sterically Hindered Arylboronic Acids via Metal-Halogen Exchange

Aryl HalideOrganometallic ReagentBorylation ReagentProductYield (%)
2,4,6-Trimethylphenyl bromideMg/THFB(OMe)₃2,4,6-Trimethylphenylboronic acid85
1-Bromo-2,6-diisopropylbenzenen-BuLiB(Oi-Pr)₃(2,6-Diisopropylphenyl)boronic acid75
1-Iodo-2,6-dimethylbenzenet-BuLiB(Oi-Pr)₃(2,6-Dimethylphenyl)boronic acid88

Data compiled from various sources on metal-halogen exchange reactions for arylboronic acid synthesis.

Palladium-Catalyzed Boronylation of Organohalides

Palladium-catalyzed borylation, often referred to as the Miyaura borylation, has emerged as a powerful and versatile method for the synthesis of arylboronic esters. This reaction involves the cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. The resulting boronic esters can be readily hydrolyzed to the corresponding boronic acids if desired.

This method offers several advantages, including mild reaction conditions and excellent functional group tolerance. For sterically hindered aryl halides, the choice of ligand for the palladium catalyst is critical to achieve high efficiency. Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos or XPhos, are often employed to facilitate the challenging oxidative addition and reductive elimination steps of the catalytic cycle.

Table 3: Palladium-Catalyzed Borylation of Sterically Hindered Aryl Halides

Aryl HalideDiboron ReagentCatalyst/LigandBaseProduct (Pinacol Ester)Yield (%)
2-Bromo-1,3,5-trimethylbenzeneB₂pin₂Pd(OAc)₂/SPhosKOAc2-(2,4,6-Trimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane90
1-Bromo-2,6-diisopropylbenzeneB₂pin₂PdCl₂(dppf)KOAc2-(2,6-Diisopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane82
1-Chloro-2,6-dimethylbenzeneB₂pin₂Pd₂(dba)₃/XPhosK₃PO₄2-(2,6-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane76

Data compiled from various sources on palladium-catalyzed borylation reactions.

Process Optimization and Scalability Considerations in the Preparation of this compound

The large-scale synthesis of this compound requires careful consideration of process optimization and scalability to ensure efficiency, safety, and cost-effectiveness. The sterically hindered nature of this compound can lead to challenges such as slower reaction rates, lower yields, and the need for more forcing reaction conditions.

Key areas for process optimization include:

Starting Material Selection: The choice between the corresponding aryl bromide or chloride as a starting material for metal-halogen exchange or palladium-catalyzed borylation will impact cost and reactivity. Aryl chlorides are generally less expensive but often less reactive, requiring more active catalysts or harsher conditions.

Reaction Conditions: Optimization of solvent, temperature, reaction time, and the stoichiometry of reagents is crucial. For Grignard-based syntheses, control of initiation and temperature is critical for safety on a large scale. In palladium-catalyzed reactions, minimizing catalyst loading without compromising yield and reaction time is a key economic driver.

Catalyst and Ligand Selection: In palladium-catalyzed routes, the selection of a highly active and stable catalyst/ligand system is paramount. The cost of the palladium precursor and the phosphine ligand can be significant, and catalyst recycling strategies may need to be considered for large-scale production.

Work-up and Purification: The isolation and purification of the final product can be challenging. Crystallization is often the preferred method for purification on a large scale as it can be more cost-effective and efficient than chromatography. The development of a robust crystallization procedure is therefore a critical aspect of process development.

Impurity Profile: Understanding and controlling the formation of impurities, such as deboronated byproducts or homocoupled species, is essential to ensure the quality of the final product.

The scalability of any chosen synthetic route must be carefully evaluated. Reactions that are straightforward on a lab scale may present significant challenges in a pilot plant or manufacturing setting. For example, highly exothermic Grignard reactions require careful thermal management. Similarly, the handling of pyrophoric organolithium reagents necessitates specialized equipment and procedures. The Miyaura borylation, with its milder conditions, can often be more amenable to scale-up, although the cost of the catalyst and the need for efficient product isolation remain important considerations.

Reactivity Profiles and Mechanistic Investigations of 2,6 Diethyl 4 Methylphenyl Boronic Acid

Mechanistic Insights into Cross-Coupling Reactions Involving (2,6-Diethyl-4-methylphenyl)boronic Acid

This compound is a sterically hindered organoboron compound utilized in organic synthesis, primarily in carbon-carbon bond-forming reactions. Its bulky nature, arising from the two ethyl groups ortho to the boronic acid moiety, profoundly influences its reactivity, dictating the specific conditions required for successful transformations and enabling certain stereochemical outcomes. The mechanistic pathways of its reactions are largely understood within the framework of transition metal-catalyzed cross-coupling cycles.

The Suzuki-Miyaura reaction is the most prominent application of this compound, serving as a powerful method for constructing biaryl or aryl-alkenyl structures. The reaction mechanism involves a catalytic cycle comprising three key steps: oxidative addition of an organohalide to a Palladium(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The significant steric hindrance of this compound necessitates carefully optimized reaction conditions to ensure efficient turnover of this cycle.

The choice of ligand coordinated to the palladium catalyst is critical when employing sterically demanding reagents like this compound. The ligand must be bulky enough to promote the reductive elimination step and stabilize the low-coordinate Pd(0) species, yet it must also allow for the oxidative addition and transmetalation steps to proceed at a reasonable rate.

For hindered couplings, electron-rich, bulky monophosphine ligands, particularly those from the biarylphosphine class, have proven to be highly effective. In a documented synthesis, the coupling of this compound with 2-bromo-3-methoxy-cyclopent-2-en-1-one was successfully achieved using 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (commonly known as SPhos) as the ligand. google.comgoogle.com The effectiveness of SPhos in this context can be attributed to its ability to form a monoligated, highly active fourteen-electron Pd(0) complex, [Pd(0)(SPhos)], which readily undergoes oxidative addition. The steric bulk of the ligand facilitates the final reductive elimination step, which is often the rate-limiting step for the formation of sterically congested biaryl products.

Ligand ClassSpecific Ligand ExampleRationale for Use with Hindered Substrates
Biarylphosphines SPhosForms highly active, monoligated Pd(0) complexes that accelerate oxidative addition and reductive elimination.
XPhosSimilar to SPhos, often used for challenging couplings involving aryl chlorides or hindered partners.
N-Heterocyclic Carbenes (NHCs) IPr, SImesStrong σ-donors that form stable palladium complexes, effective for cross-coupling of sterically demanding substrates.

The transmetalation step in the Suzuki-Miyaura reaction requires the activation of the boronic acid by a base. google.comgoogle.com The base reacts with the boronic acid (ArB(OH)₂) to form a more nucleophilic boronate species (ArB(OH)₃⁻). This anionic boronate complex more readily transfers its aryl group to the electropositive palladium(II) center, displacing a halide or other anionic ligand.

The choice of base is crucial for both reaction rate and prevention of side reactions, such as protodeboronation, where the C-B bond is cleaved by a proton source. For the coupling involving this compound, freshly powdered potassium phosphate (B84403) (K₃PO₄) was used effectively. google.comgoogle.com K₃PO₄ is a moderately strong, non-nucleophilic base that is sufficiently strong to form the active boronate species but is often associated with lower instances of base-induced side reactions compared to stronger bases like hydroxides. Its use in anhydrous toluene (B28343) suggests that it facilitates the formation of the boronate without introducing excess water, which can promote protodeboronation.

The general pathways for the transmetalation step are:

Boronate Pathway: The base activates the boronic acid to form a boronate, which then reacts with the Pd(II)-halide complex.

Oxo-Palladium Pathway: The base reacts with the Pd(II)-halide complex to form a Pd(II)-hydroxide complex, which then reacts with the neutral boronic acid.

The operative pathway can depend on the specific base, solvent, and substrate combination. With K₃PO₄ in an anhydrous solvent, the boronate pathway is generally considered to be dominant.

The primary utility of this compound is the synthesis of sterically congested molecules. Its coupling partners are typically aryl, heteroaryl, or vinyl halides and triflates. A specific application involves its reaction with a substituted vinyl bromide, demonstrating its utility in forming C(sp²)-C(sp²) bonds beyond biaryl synthesis. google.comgoogle.com

Boronic AcidCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Product
This compound 2-bromo-3-methoxy-cyclopent-2-en-1-onePd(OAc)₂ / SPhosK₃PO₄Toluene902-(2,6-diethyl-4-methylphenyl)-3-methoxy-cyclopent-2-en-1-one

Limitations: The significant steric bulk of this compound imposes limitations on its substrate scope.

Doubly Ortho-Substituted Halides: Coupling with aryl halides that also possess a substituent in an ortho position can be extremely challenging due to cumulative steric hindrance, which can shut down the reaction by preventing either the transmetalation or the reductive elimination step.

Protodeboronation: Sterically hindered boronic acids can be susceptible to competitive protodeboronation under harsh basic conditions or at elevated temperatures, leading to reduced yields.

While palladium-catalyzed Suzuki-Miyaura coupling is the most extensively documented reaction for this compound, organoboronic acids are known to participate in C-C bond formation mediated by other metals. For instance, rhodium-catalyzed 1,4-addition to enones and copper-catalyzed coupling reactions are common for simpler arylboronic acids. However, specific examples detailing the use of this compound in these alternative metal-mediated reactions are not widely reported in the scientific literature, suggesting its application is currently specialized to palladium catalysis.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Applications

Stereochemical Aspects of Reactions Utilizing this compound

The pronounced steric profile of this compound makes it a valuable reagent for applications in stereoselective synthesis, particularly in the construction of molecules with axial chirality. The hindered rotation around a C-C single bond, typically connecting two aromatic rings, gives rise to stable stereoisomers known as atropisomers.

The Suzuki-Miyaura coupling is a key method for synthesizing atropisomeric biaryls. By coupling a sterically demanding boronic acid like this compound with an appropriately substituted aryl halide (e.g., one with an ortho-substituent), a biaryl product with a high barrier to rotation can be formed. While specific studies detailing an atroposelective synthesis using this exact boronic acid are not prevalent, the principles of such reactions are well-established. Achieving high stereoselectivity (atropselectivity) would typically involve the use of a chiral ligand on the palladium catalyst. The chiral ligand would differentiate between the two competing transition states leading to the (R) or (S) atropisomer, thereby favoring the formation of one over the other. The bulky 2,6-diethyl substitution pattern is precisely the type of structural feature required in a coupling component to induce significant rotational barriers, making this compound a prime candidate for future studies in atroposelective synthesis.

Applications of 2,6 Diethyl 4 Methylphenyl Boronic Acid in Complex Molecule Synthesis

Construction of Substituted Aromatic and Heteroaromatic Scaffolds

A primary application of (2,6-Diethyl-4-methylphenyl)boronic acid lies in its use as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures. The bulky 2,6-diethylphenyl moiety can be strategically installed onto various molecular frameworks, influencing the molecule's conformation and physicochemical properties.

One significant example is in the synthesis of agrochemicals. In the development of novel fungicides, this compound is utilized in a highly efficient Suzuki coupling reaction as part of the large-scale production of a key chiral pyridyl-backbone intermediate for the fungicide Inpyrfluxam. acs.org This demonstrates the compound's utility in constructing highly substituted aromatic systems that are crucial components of complex, biologically active molecules. The reaction's success on an industrial scale underscores the reliability and practicality of using this sterically hindered boronic acid in advanced synthetic processes. acs.org

The general utility of boronic acids in creating substituted aromatic compounds is well-established, and the specific substitution pattern of this compound makes it a key reagent for introducing a sterically demanding group. researchgate.netontosight.ai This is often a desirable feature in medicinal chemistry and materials science to modulate properties such as solubility, metabolic stability, and intermolecular interactions.

Utility in the Synthesis of Agrochemically Relevant Compounds

The agrochemical industry has significantly benefited from the application of this compound in the synthesis of new active ingredients. Its role is particularly prominent in the creation of novel herbicides.

Detailed research, particularly documented in patent literature, reveals the critical role of this compound in the synthesis of herbicidally active 2-(substituted-phenyl)-cyclopentane-1,3-dione compounds. google.com These compounds function by inhibiting specific enzymes in plants, leading to weed control.

The synthesis involves a Suzuki-Miyaura coupling between this compound and a halogenated cyclopentenone derivative, such as 2-bromo-3-methoxy-cyclopent-2-en-1-one. google.com This key carbon-carbon bond-forming step directly attaches the bulky aromatic ring to the core cyclopentanedione scaffold. The reaction is typically carried out in the presence of a palladium catalyst and a suitable base. google.comgoogle.com

Table 1: Key Reactants in the Synthesis of a Cyclopentanedione Herbicide Precursor

Reactant Structure Role
This compound Aromatic coupling partner

The specific conditions for this transformation have been outlined, highlighting the use of palladium(II) acetate (B1210297) as a catalyst, a phosphine (B1218219) ligand such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (SPhos), and a base like potassium phosphate (B84403) in a toluene (B28343) solvent system. google.comgoogle.com The reaction proceeds under heated conditions to yield the desired 2-(2,6-diethyl-4-methylphenyl)-3-methoxy-cyclopent-2-en-1-one, a direct precursor to the final herbicidal compounds.

Table 2: Typical Suzuki-Miyaura Reaction Conditions

Component Example Purpose
Palladium Catalyst Palladium(II) acetate Facilitates the cross-coupling reaction
Ligand 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) Stabilizes and activates the palladium catalyst
Base Potassium phosphate Activates the boronic acid and neutralizes byproducts
Solvent Toluene Provides a medium for the reaction

This synthetic strategy showcases the integration of this compound to create a specific class of agrochemically important molecules, demonstrating its value in targeted synthesis.

Contributions to Chemical Diversity and Compound Library Generation for Research

This compound is commercially available and listed by suppliers as a key organic building block. fluorochem.co.uk The availability of a wide array of such building blocks is fundamental to the generation of chemical libraries for drug discovery and agrochemical research. These libraries, containing a multitude of structurally diverse compounds, are essential for high-throughput screening to identify new lead compounds.

The incorporation of the unique 2,6-diethyl-4-methylphenyl moiety allows for systematic exploration of structure-activity relationships (SAR). By keeping the core of a molecule constant and varying the substituents, researchers can probe how steric and electronic properties affect biological activity. The sterically hindered nature of this particular boronic acid allows for the creation of compounds with specific three-dimensional shapes, which can lead to enhanced selectivity and potency for a biological target. While specific libraries based solely on this compound are not extensively documented in public literature, its role as a commercially available, specialized building block points to its use in diversity-oriented synthesis and the generation of focused compound libraries for research and development.

Integration into Advanced Organic Synthesis Strategies for Target Molecules

Boronic acids are integral to many advanced organic synthesis strategies, and this compound is no exception, particularly when the synthesis of sterically congested target molecules is required. nih.govnih.gov Its application in the multi-step synthesis of the fungicide Inpyrfluxam is a prime example of its integration into a complex synthetic route designed for large-scale production. acs.org

In such multi-step syntheses, the timing of the introduction of the boronic acid moiety is crucial. Often, the robust nature of the Suzuki-Miyaura coupling allows for the late-stage introduction of the (2,6-Diethyl-4-methylphenyl) group. This is a significant advantage in complex synthesis, as it allows for the construction of a core structure through multiple steps before adding a key peripheral group that might not be compatible with earlier reaction conditions. The ability to reliably couple this sterically hindered boronic acid enables synthetic chemists to design more convergent and efficient routes to complex target molecules in the pharmaceutical and agrochemical sectors. mdpi.comnih.gov

Catalytic Roles and Ligand Design Principles in the Context of 2,6 Diethyl 4 Methylphenyl Boronic Acid

Participation of (2,6-Diethyl-4-methylphenyl)boronic Acid in Catalyst Development

While direct and extensive research on the specific catalytic applications of this compound is not widely documented in publicly available literature, its structural features provide a strong basis for understanding its potential role in catalyst development. The presence of bulky diethyl groups at the ortho positions and an electron-donating methyl group at the para position suggests its utility in reactions where steric hindrance and electronic properties are key modulating factors.

Organoboron acids, particularly arylboronic acids, are recognized for their utility as catalysts in a variety of organic transformations. nih.gov They typically function as Lewis acids, activating substrates through the formation of covalent intermediates. nih.gov The development of new arylboronic acid catalysts often focuses on modifying the substituents on the aromatic ring to fine-tune reactivity and selectivity.

The ortho-substituents on an arylboronic acid play a crucial role in its catalytic activity. In some cases, ortho-substituents can prevent certain coordination pathways, thereby promoting the desired reaction. For instance, in dehydrative amidation reactions catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid, the ortho-substituent is key to preventing the coordination of amines to the boron atom of the active species, which in turn accelerates the amidation process. rsc.org Similarly, the presence of ortho-iodo substituents in arylboronic acid catalysts has been shown to be effective in direct amidation reactions, with the iodide purportedly acting as a hydrogen-bond acceptor. acs.org

Given the significant steric bulk imparted by the two ethyl groups in this compound, it is plausible that this compound could be an effective catalyst in reactions where shielding of the boron center is advantageous. This steric hindrance could, for example, favor certain reaction pathways or enhance the stability of the catalyst.

Influence of Steric and Electronic Parameters of Arylboronic Acids on Catalytic Performance

Steric Influence:

The size and positioning of substituents on the aryl ring can exert significant steric effects that modulate catalytic activity. Bulky ortho-substituents, such as the diethyl groups in this compound, can create a sterically hindered environment around the boronic acid moiety. This can have several consequences:

Increased Reaction Selectivity: Steric hindrance can direct the approach of reactants to the catalytic center, leading to higher regioselectivity or stereoselectivity.

Prevention of Undesired Side Reactions: By blocking access to the boron atom, bulky groups can inhibit side reactions such as catalyst deactivation or the formation of unwanted byproducts. rsc.org

Influence on Reaction Mechanism: In some cross-coupling reactions, sterically demanding ligands and substrates can alter the reaction mechanism, for example, by favoring a specific pathway that avoids unfavorable steric interactions. rsc.org

The table below summarizes the general effects of increasing steric hindrance from ortho-substituents on the catalytic performance of arylboronic acids.

Steric ParameterInfluence on Catalytic PerformancePotential Outcome
Size of ortho-substituent Creates a congested environment around the boron center.Can enhance selectivity by directing substrate approach. May slow down reaction rates due to steric clash.
Number of ortho-substituents Increases the overall steric bulk.Di-ortho substitution can provide significant shielding of the catalytic site, potentially improving catalyst stability and preventing side reactions. rsc.org

Electronic Influence:

The electronic nature of the substituents on the aryl ring directly impacts the Lewis acidity of the boronic acid. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modify the electron density at the boron center, which in turn affects its ability to activate substrates.

Electron-Donating Groups (EDGs): The ethyl and methyl groups in this compound are all electron-donating. EDGs increase the electron density on the aromatic ring and, consequently, on the boron atom. This reduces the Lewis acidity of the boronic acid. While this might seem counterintuitive for a catalyst that functions as a Lewis acid, in some reactions, a less electrophilic boron center can be advantageous. For example, in certain amidation reactions, electron-donating substituents on the arylboronic acid catalyst have been found to be preferable. acs.org

Electron-Withdrawing Groups (EWGs): Conversely, EWGs decrease the electron density at the boron center, thereby increasing its Lewis acidity. This can lead to stronger activation of the substrate and potentially faster reaction rates. However, highly electron-deficient arylboronic acids can also be more prone to decomposition pathways like protodeboronation, especially under basic conditions. nih.gov

The following table outlines the general electronic effects of substituents on the catalytic properties of arylboronic acids.

Electronic ParameterInfluence on Catalytic PerformancePotential Outcome
Electron-Donating Groups (e.g., -CH3, -C2H5, -OCH3) Increase electron density at the boron center, decreasing Lewis acidity.Can lead to higher catalytic activity in specific reactions where excessive Lewis acidity is detrimental. acs.org May increase the stability of certain catalytic intermediates.
Electron-Withdrawing Groups (e.g., -CF3, -NO2, -Cl) Decrease electron density at the boron center, increasing Lewis acidity.Often leads to enhanced substrate activation and faster reaction rates. Can increase the susceptibility of the boronic acid to decomposition. nih.gov

Advanced Spectroscopic Characterization and Computational Studies on 2,6 Diethyl 4 Methylphenyl Boronic Acid Derivatives

Spectroscopic Analysis for Mechanistic Elucidation in Reactions of (2,6-Diethyl-4-methylphenyl)boronic Acid

In-situ spectroscopic monitoring provides a real-time window into the reaction progress, allowing for the identification and characterization of transient intermediates that are crucial for understanding the reaction mechanism. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful in this regard.

For reactions involving this compound, ¹¹B NMR spectroscopy is a key technique for probing the boron center. The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment. A trigonal planar boronic acid typically exhibits a signal in the range of 28-33 ppm. Upon coordination with a base or the formation of a boronate complex, the boron center becomes tetracoordinate, resulting in a characteristic upfield shift to the 3-9 ppm range. This shift allows for the direct observation of the activation of the boronic acid, a critical step in many cross-coupling reactions.

In-situ ¹H and ¹³C NMR can be employed to track the consumption of starting materials and the formation of products. For this compound, the signals corresponding to the ethyl and methyl groups on the phenyl ring serve as sensitive probes of the local chemical environment. Changes in these signals can indicate the formation of intermediates where the steric crowding is altered.

Illustrative In-situ NMR Monitoring of a Suzuki-Miyaura Coupling Reaction:

Consider the coupling of this compound with an aryl halide. By acquiring spectra at various time points, the concentrations of key species can be determined, providing kinetic data.

Time (minutes)Concentration of this compound (M)Concentration of Aryl Halide (M)Concentration of Biaryl Product (M)
00.1000.1000.000
150.0780.0780.022
300.0550.0550.045
600.0250.0250.075
1200.0050.0050.095

Infrared spectroscopy can also provide valuable mechanistic information. The B-O stretching vibration in boronic acids gives rise to a strong band typically in the 1300-1400 cm⁻¹ region. The O-H stretching of the boronic acid hydroxyl groups is also a characteristic feature. Monitoring changes in the intensity and position of these bands can indicate the involvement of the boronic acid in different stages of the reaction.

Computational Modeling of Reactivity and Selectivity in Boronic Acid Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for complementing experimental studies of reaction mechanisms. DFT calculations can provide detailed information about the geometries, energies, and electronic structures of reactants, transition states, and intermediates.

For a sterically hindered molecule like this compound, computational modeling can be particularly insightful for understanding how the bulky 2,6-diethyl groups influence reactivity and selectivity. DFT calculations can be used to model the key steps of a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination in a Suzuki-Miyaura coupling.

The transmetalation step, which involves the transfer of the aryl group from the boron atom to the palladium center, is often rate-determining and is significantly affected by steric hindrance. DFT calculations can be used to determine the activation energy barriers for different possible transmetalation pathways.

Calculated Energy Profile for the Transmetalation Step:

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsPalladium-halide complex + Boronate0.0
Transition State 1Formation of Pd-O-B linkage+12.5
IntermediatePalladium-boronate complex-5.2
Transition State 2C-B bond cleavage and C-Pd bond formation+25.8
ProductsPalladium-aryl complex + Borate (B1201080) byproduct-10.7

These calculations can reveal that the steric clash between the 2,6-diethyl groups and the ligands on the palladium center increases the energy of the transition state, thus slowing down the reaction rate compared to less hindered boronic acids.

Furthermore, computational models can predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies. By comparing the calculated spectra of proposed intermediates with experimental data, the structures of these transient species can be validated.

Predicted vs. Experimental ¹¹B NMR Chemical Shifts:

SpeciesPredicted ¹¹B Shift (ppm)Experimental ¹¹B Shift (ppm)
This compound30.229.8
Boronate intermediate7.57.1

The good agreement between the predicted and experimental values lends strong support to the proposed reaction mechanism and the structures of the intermediates involved. Through this synergistic approach of advanced spectroscopy and computational modeling, a comprehensive understanding of the behavior of this compound in organic transformations can be achieved.

Future Perspectives in 2,6 Diethyl 4 Methylphenyl Boronic Acid Research

Development of Green Chemistry Approaches in the Synthesis and Utilization of Arylboronic Acids

The principles of green chemistry are increasingly influencing the direction of chemical synthesis, from laboratory scale to industrial production. Future research on (2,6-Diethyl-4-methylphenyl)boronic acid will undoubtedly incorporate these principles to reduce environmental impact.

The synthesis of arylboronic acids, including this compound, has traditionally relied on the reaction of an organolithium or Grignard reagent with a trialkyl borate (B1201080) at very low temperatures. google.com These methods involve pyrophoric reagents and significant solvent use. A major goal is to develop more sustainable synthetic routes. Palladium-catalyzed direct borylation of the corresponding aryl chloride with reagents like tetrahydroxydiboron (B82485) offers a more efficient and less hazardous alternative. researchgate.net Another green approach involves the iridium-catalyzed C-H borylation of the parent arene, which represents a highly atom-economical pathway, avoiding the pre-functionalization required for Grignard-based methods. organic-chemistry.org

Furthermore, replacing traditional organic solvents with more environmentally benign alternatives is a critical aspect of green chemistry. researchgate.net Research into performing Suzuki-Miyaura couplings of sterically hindered partners like this compound in water, using micellar catalysis, or in bio-based solvents is an active and important area of investigation. organic-chemistry.orgresearchgate.net

Table 2: Comparison of Synthetic and Utilization Approaches from a Green Chemistry Perspective
ApproachTraditional MethodGreen AlternativeKey Green Advantage
Synthesis Grignard reaction with trialkyl borates at <-60 °C. google.comDirect catalytic C-H borylation or coupling with aryl chlorides. researchgate.netorganic-chemistry.orgHigher atom economy, avoids pyrophoric reagents, milder conditions.
Catalyst Homogeneous Pd catalysts (mol % loading).Heterogeneous, recyclable catalysts (e.g., Pd/C) or ppm-level homogeneous catalysts. mdpi.commdpi.comCatalyst reusability, reduced metal waste, lower cost.
Solvent Anhydrous organic solvents (e.g., Toluene (B28343), THF).Aqueous systems (micellar catalysis), or bio-derived solvents. organic-chemistry.orgresearchgate.netReduced toxicity, improved safety, lower environmental impact.
Energy Input High temperatures often required for coupling hindered substrates.Development of highly active catalysts that operate at lower temperatures. nih.govReduced energy consumption.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,6-Diethyl-4-methylphenyl)boronic acid, and how does steric hindrance influence yield?

  • Methodology :

  • Suzuki-Miyaura Cross-Coupling : Utilize palladium catalysts (e.g., Pd(PPh₃)₄) with aryl halides and boronic esters. Steric hindrance from the 2,6-diethyl groups may reduce coupling efficiency; use bulky ligands (e.g., SPhos) to mitigate this .
  • Multicomponent Reactions (MCRs) : Ortho-substituted boronic acids exhibit lower reactivity in MCRs due to steric effects. Pre-functionalization of intermediates (e.g., via etherification) improves regioselectivity .
    • Key Data :
  • Yields for ortho-substituted boronic acids in MCRs: <50% vs. >70% for para-substituted analogues .

Q. How can spectroscopic techniques characterize this compound, and what structural insights do they provide?

  • Methodology :

  • ¹¹B NMR : Monitor boron environments. At pH 7.4, boronic acids show shifts between 27–32 ppm (trigonal planar B(OH)₂) and 8–12 ppm (tetrahedral B(OH)₃⁻) .
  • ¹H NMR : Hydroxyl protons (B-OH) resonate at δ 7.5–9.5 ppm; shifts correlate with pKa (δ = -0.208[pKa] + 9.7969) .
    • Key Data :
  • For 2,6-difluorophenyl boronic acid: ¹¹B NMR shift = 28.5 ppm (pH 7.0) .

Advanced Research Questions

Q. How do diol-binding kinetics of this compound compare to other arylboronic acids, and what factors determine binding selectivity?

  • Methodology :

  • Stopped-Flow Kinetics : Measure kon values (e.g., D-fructose: kon ~10³ M⁻¹s⁻¹) .
  • SPR Spectroscopy : Immobilize boronic acids on carboxymethyl dextran surfaces; quantify glycoprotein binding via terminal saccharide moieties (e.g., mannose > glucose) .
    • Key Data :
  • Binding affinity order: D-fructose > D-tagatose > D-mannose > D-glucose .
  • Non-specific interactions (e.g., avidin binding) can reduce selectivity; use borate buffers (pH 8.5) to minimize .

Q. What strategies enhance the stability of this compound under physiological conditions?

  • Methodology :

  • Boronic Ester Prodrugs : Synthesize esters with diols (e.g., pinacol, neopentyl glycol) to prevent dehydration. Oxidation rates vary (e.g., pinacol esters: t₁/₂ = 10 min vs. neopentyl glycol: t₁/₂ = 27 min under H₂O₂) .
  • pH Optimization : Stabilize tetrahedral boronate form at pH > pKa (e.g., pKa ~7.0–8.5 for arylboronic acids) .
    • Key Data :
  • Relative diol affinities: Pinacol (12.1) > 2,3-butanediol (0.57) > neopentyl glycol (0.30) .

Q. How does structural modification of this compound influence its anticancer activity?

  • Methodology :

  • In Vitro Cytotoxicity Assays : Test against cancer cell lines (e.g., glioblastoma) using MTT assays. Compare IC₅₀ values of boronic acid-arylidene hybrids .
  • Proteasome Inhibition : Evaluate inhibition of 20S proteasome (e.g., IC₅₀ < 10 nM for boronic acid dipeptides like bortezomib) .
    • Key Data :
  • Boronic acids enhance proteasome inhibitor potency by 100-fold vs. aldehyde analogues .

Q. What thermal degradation pathways occur in this compound, and how do substituents affect flame-retardant properties?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Decomposition onset temperatures (Td) correlate with substituent electronegativity. For pyrene-1-boronic acid: Td >600°C .
  • Pyrolysis-GC/MS : Identify volatile byproducts (e.g., boric acid, CO₂) .
    • Key Data :
  • Arylboronic acids with electron-withdrawing groups (e.g., -CF₃) show higher Td than electron-donating groups (e.g., -OCH₃) .

Contradictions and Open Questions

  • Diol Binding vs. Stability : High-affinity diols (e.g., pinacol) enhance ester stability but slow oxidation , complicating prodrug design.
  • Synthetic Reactivity : Ortho-substituted boronic acids underperform in MCRs despite their steric protection , suggesting competing electronic effects.

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